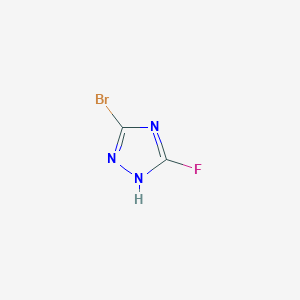

3-bromo-5-fluoro-1H-1,2,4-triazole

Description

The Significance of Heterocyclic Chemistry in Contemporary Research

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental to numerous scientific disciplines. umn.edu Their prevalence in natural products, pharmaceuticals, and advanced materials underscores their importance. researchgate.net More than half of all known organic compounds are heterocyclic, and they are key structural motifs in a majority of drugs and agrochemicals. umn.eduresearchgate.net The continuous development of novel synthetic methodologies in heterocyclic chemistry is crucial for expanding the accessible chemical space and driving innovation in drug discovery and materials science. rsc.org The field is constantly evolving, with a focus on green chemistry approaches and the use of heterocyclic compounds in catalysis and biomedical research. numberanalytics.com

Overview of 1,2,4-Triazole (B32235) Scaffolds: Foundational Aspects and Chemical Versatility

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a prominent scaffold in medicinal chemistry. qu.edu.saresearchgate.net This structure is aromatic, benefiting from the delocalization of six π-electrons, which imparts exceptional stability. researchgate.net The 1,2,4-triazole nucleus can exist in two primary tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, contributing to its chemical versatility. researchgate.net This versatility allows for a wide range of biological activities, and these compounds are known to interact with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, and rigidity. nih.gov Consequently, 1,2,4-triazoles are integral components of numerous clinically used drugs. nih.govnih.gov

Unique Characteristics and Reactivity Potential of Halogenated 1,2,4-Triazole Systems

The introduction of halogen atoms onto the 1,2,4-triazole ring significantly modifies its chemical properties and reactivity. Halogenated 1,2,4-triazoles serve as versatile intermediates in organic synthesis, with the halogens acting as leaving groups in various substitution and cross-coupling reactions. researchgate.netresearchgate.net The graduated reactivity of different halogens at different positions on the triazole ring allows for regioselective modifications. researchgate.net For instance, the bromine atom in 3-bromo-5-substituted-1H-1,2,4-triazoles is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. researchgate.net This reactivity is crucial for the synthesis of complex molecules and the exploration of structure-activity relationships in drug design.

Research Rationale and Definitive Scope for 3-bromo-5-fluoro-1H-1,2,4-triazole within Academic Inquiry

The compound this compound presents a particularly interesting case for academic and industrial research. The presence of two different halogens, bromine and fluorine, offers distinct reactivity profiles. The bromo group can be selectively displaced or involved in cross-coupling reactions, while the fluoro group, being a poor leaving group in nucleophilic aromatic substitution, can influence the electronic properties of the ring and participate in specific interactions. This dual halogenation provides a unique platform for developing novel synthetic methodologies and creating diverse molecular architectures. The definitive scope of research on this compound focuses on its synthesis, the exploration of its differential reactivity, and its application as a building block for creating new compounds with potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂HBrFN₃ |

| Molecular Weight | 165.95 g/mol |

| Appearance | Solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| CAS Number | Not available |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoro-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrFN3/c3-1-5-2(4)7-6-1/h(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMIJBXBHRTXBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Studies of 3 Bromo 5 Fluoro 1h 1,2,4 Triazole

Electrophilic Aromatic Substitution Reactions on the Triazole Ring

The 1,2,4-triazole (B32235) ring is considered an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This inherent electronic character deactivates the ring's carbon atoms (C3 and C5) towards classical electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions. These reactions typically require highly electron-rich aromatic systems to proceed effectively.

Instead, electrophilic attack on 1,2,4-triazoles occurs preferentially at the ring nitrogen atoms, which possess available lone pairs of electrons. chemicalbook.com These reactions, however, are not substitutions on the ring itself but rather derivatizations of the nitrogen centers. The most common electrophilic reactions involving the 1,2,4-triazole core are protonation and alkylation, which are discussed in the context of the N-H tautomeric center (see Section 3.5). chemicalbook.com Therefore, direct electrophilic substitution on the carbon framework of 3-bromo-5-fluoro-1H-1,2,4-triazole is not a synthetically viable pathway.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

The electron-deficient nature of the 1,2,4-triazole ring makes the carbon positions bearing halogen substituents susceptible to nucleophilic aromatic substitution (SNAr). In this compound, both the C3-Br and C5-F bonds can potentially undergo substitution. The outcome of an SNAr reaction is governed by two competing factors: the activation of the carbon atom by the halogen and the leaving group ability of the halide.

Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the C5 carbon highly electrophilic and thus activating it for nucleophilic attack. libretexts.org Conversely, bromide is a better leaving group than fluoride (B91410). This dichotomy allows for potential selectivity. In many heterocyclic systems, the C-F bond is more reactive towards SNAr, particularly with strong nucleophiles like alkoxides or amines, due to the attack of the nucleophile being the rate-determining step. acs.orgnih.gov

Studies on related dihalogenated heterocycles demonstrate that selective substitution can be achieved by carefully choosing the nucleophile and reaction conditions. For instance, soft nucleophiles may preferentially displace bromide, while hard nucleophiles may favor the displacement of fluoride.

| Nucleophile | Target Position | Product | Conditions | Reference |

| Phenol | C5-Br (on triazine) | 5-Phenoxy-1,2,3-triazine | Base (e.g., Cs2CO3), THF, 40 °C | acs.orgnih.gov |

| Amines | C-Cl (on purine) | 2-Amino-6-chloropurine | Varies | nih.gov |

| Thiols | C-Cl (on quinoxaline) | 2-Thioether-3-chloroquinoxaline | Base, Solvent | wikipedia.org |

| Sodium Methoxide | C-Cl (on thiadiazole) | 3-Chloro-5-methoxy-1,2,4-thiadiazole | NaOMe, MeOH | nih.gov |

| This table presents representative SNAr reactions on various halo-heterocycles to illustrate the principles applicable to this compound. Specific experimental data on the target compound is limited in publicly available literature. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of halo-heterocycles. For this compound, these reactions offer a powerful method for introducing carbon-based substituents, primarily at the more reactive C3 position. The reactivity difference between the C-Br and C-F bonds is significant in the context of the oxidative addition step of the catalytic cycle; the C-Br bond is much more susceptible to cleavage by a Palladium(0) catalyst than the robust C-F bond. This allows for highly selective transformations at the bromine-substituted carbon.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent (typically a boronic acid or ester) with an organic halide, is widely used to form new carbon-carbon bonds. organic-chemistry.org For this compound, this reaction would selectively yield 3-aryl- or 3-vinyl-5-fluoro-1H-1,2,4-triazoles. A variety of palladium catalysts and ligands can be employed, with conditions optimized to prevent side reactions like debromination. nih.govrsc.org

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Reference |

| Arylboronic Acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | 3-Aryl-5-fluoro-1H-1,2,4-triazole | nih.govresearchgate.net |

| Heteroarylboronic Acid | XPhosPdG2/XPhos | Na2CO3 | Dioxane (MW) | 3-Heteroaryl-5-fluoro-1H-1,2,4-triazole | nih.govrsc.org |

| Alkenylboronic Acid | PdCl2(dppf) | K3PO4 | DMF | 3-Alkenyl-5-fluoro-1H-1,2,4-triazole | organic-chemistry.org |

| This table outlines typical conditions for Suzuki-Miyaura couplings on bromo-heterocycles, which are applicable to the target compound. |

Sonogashira Coupling: The Sonogashira coupling enables the introduction of an alkynyl group at the C3 position through the reaction of the bromo-triazole with a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper salts in the presence of a base. organic-chemistry.orglibretexts.org This method provides access to 3-alkynyl-5-fluoro-1H-1,2,4-triazoles, which are versatile intermediates for further transformations, such as click chemistry or cyclization reactions.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.orgyoutube.com It is known for its high functional group tolerance and ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. Selective coupling at the C-Br bond of this compound with various alkyl-, aryl-, or vinylzinc reagents would be expected, providing another route to a diverse range of functionalized triazoles. nih.govnih.gov

Functional Group Interconversions Involving Bromine and Fluorine Substituents

Beyond the substitutions and cross-couplings already discussed, the bromine and fluorine atoms can be involved in other functional group interconversions. A key strategy for transforming the C-Br bond is halogen-metal exchange. Treatment with a strong organolithium reagent, such as n-butyllithium at low temperatures, can selectively replace the bromine atom with lithium, owing to the greater reactivity of the C-Br bond compared to the C-F bond. The resulting 3-lithio-5-fluoro-1H-1,2,4-triazole is a potent nucleophile that can be trapped with various electrophiles to introduce a wide array of functional groups, including:

Carboxylic acids: by quenching with carbon dioxide (CO₂).

Aldehydes and ketones: by reaction with corresponding formamides or nitriles.

Hydroxymethyl groups: by reaction with formaldehyde.

Phosphonates: by reaction with dialkyl chlorophosphates.

The fluorine atom at C5 is generally unreactive under these conditions but can be displaced under harsh nucleophilic substitution conditions as described in Section 3.2.

Exploitation of the N-H Tautomeric Center for Selective Derivatization

The 1,2,4-triazole ring of this compound exists in different tautomeric forms, primarily the 1H, 2H, and 4H forms, which are in rapid equilibrium. ijsr.net For most substituted 1,2,4-triazoles, the 1H and 2H forms are generally more stable than the 4H form. acs.orgresearchgate.net The N-H proton is acidic (pKa ≈ 10) and can be readily removed by a base to generate a triazolate anion. chemicalbook.com

This anion is a multi-dentate nucleophile, with electron density distributed across the nitrogen atoms. Reaction with electrophiles, such as alkyl halides or acyl chlorides, can lead to the formation of N-substituted derivatives. A significant challenge in these reactions is controlling the regioselectivity, as mixtures of N1, N2, and N4-substituted isomers are often produced. chemicalbook.com The ratio of these products is influenced by several factors:

The nature of the electrophile: Bulky electrophiles may favor substitution at the less sterically hindered nitrogen.

The counter-ion: The cation from the base can coordinate to specific nitrogen atoms, directing the electrophile.

The solvent: The polarity and coordinating ability of the solvent can influence the site of reaction.

In some cases, specific directing groups on the triazole ring can be used to achieve high regioselectivity, for example, bromo-directed N2 alkylation has been reported for 1,2,3-triazoles. organic-chemistry.org

Synthesis of Fused Heterocyclic Systems from this compound Precursors

This compound is a valuable precursor for the synthesis of fused bicyclic heterocyclic systems, which are common scaffolds in pharmacologically active compounds. A general strategy involves a two-step sequence:

Introduction of a nucleophilic group: One of the halogen atoms is first converted into a nucleophilic handle, most commonly an amino group. This can be achieved via a selective SNAr reaction, for example, by reacting the triazole with ammonia (B1221849) or an amine, likely displacing the more activated fluorine at C5 to yield 3-bromo-5-amino-1H-1,2,4-triazole.

Cyclocondensation: The resulting 3-bromo-5-amino-1,2,4-triazole now possesses the necessary functionality to act as a binucleophile in a cyclocondensation reaction. Reaction with a 1,3-dielectrophilic partner, such as a β-diketone (e.g., acetylacetone), a β-ketoester (e.g., ethyl acetoacetate), or an α,β-unsaturated ketone, leads to the formation of a new six-membered ring fused to the triazole core.

This approach is a common method for synthesizing ijsr.netacs.orgresearchgate.nettriazolo[1,5-a]pyrimidines, an important class of privileged structures in drug discovery. nih.govnih.gov The final fused product would still retain the bromine atom, allowing for further functionalization via the cross-coupling reactions described in Section 3.3.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Bromo 5 Fluoro 1h 1,2,4 Triazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F) for Detailed Structural Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 3-bromo-5-fluoro-1H-1,2,4-triazole in solution. The combination of ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR provides a complete picture of the molecule's atomic arrangement and electronic environment.

¹H NMR: The proton NMR spectrum of this compound is expected to show a signal for the N-H proton of the triazole ring. The chemical shift of this proton can be influenced by solvent and concentration due to hydrogen bonding. For related 1,2,4-triazole (B32235) derivatives, the N-H proton signal often appears as a broad singlet in the downfield region, sometimes as low as 14.20 ppm in DMSO-d6. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, two signals are anticipated for the C3 and C5 carbons of the triazole ring. The carbon attached to the highly electronegative fluorine atom (C5) is expected to resonate at a different chemical shift compared to the carbon bonded to bromine (C3). The chemical shifts for carbons in a 1,2,4-triazole ring typically appear in the range of 140-170 ppm. ufv.br

¹⁵N NMR: ¹⁵N NMR spectroscopy is a powerful tool for probing the nitrogen atoms within the triazole ring, offering direct insight into the electronic structure and tautomeric forms. ncl.res.in In 1,2,4-triazoles, three distinct nitrogen signals are expected, corresponding to the N1, N2, and N4 positions. ncl.res.in The chemical shifts are sensitive to the substituents on the ring and the position of the N-H proton. ncl.res.in

¹⁹F NMR: ¹⁹F NMR is crucial for confirming the presence and electronic environment of the fluorine atom. A single resonance is expected for the fluorine at the C5 position. The chemical shift and coupling constants (e.g., C-F and H-F couplings) can provide further structural information.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H (N-H) | Broad singlet | ||

| ¹³C (C3-Br) | |||

| ¹³C (C5-F) | |||

| ¹⁵N (N1) | |||

| ¹⁵N (N2) | |||

| ¹⁵N (N4) | |||

| ¹⁹F |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions. The table is based on general knowledge of similar compounds.

X-ray Diffraction Crystallography for Solid-State Molecular Structure Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound.

For related compounds like 3,5-dibromo-1,2,4-triazole, X-ray analysis has revealed planar molecular structures with molecules connected through hydrogen bonds. scispace.com Similarly, the crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one shows that the triazole rings are located in a crystallographic mirror plane and are linked by short intermolecular C-Br···O=C contacts. researchgate.net It is anticipated that the crystal structure of this compound would also feature significant intermolecular interactions, likely involving hydrogen bonding from the N-H group and halogen bonding from the bromine atom.

Interactive Data Table: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Bond Lengths (Å) | C-Br, C-F, C-N, N-N |

| Bond Angles (°) | Angles within the triazole ring |

| Intermolecular Interactions | Hydrogen bonding, Halogen bonding |

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum, aiding in the identification of the compound.

HRMS is also invaluable for monitoring the progress of reactions involving this compound. For instance, in the synthesis of derivatives, HRMS can be used to identify intermediates and final products with high confidence. rsc.org

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ (C₂H₂BrFN₃) | |

| [M-H]⁻ (C₂HBrFN₃) |

Note: The table will be populated with the calculated exact masses upon determination.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These spectra provide a "fingerprint" for the compound, with specific peaks corresponding to different functional groups and bond vibrations.

For this compound, key vibrational bands are expected for:

N-H stretching: Typically observed in the region of 3100-3300 cm⁻¹. researchgate.net

C-H stretching: If any C-H bonds are present, they would appear around 3000-3100 cm⁻¹. researchgate.net

C=N and N=N stretching: These vibrations within the triazole ring usually occur in the 1400-1600 cm⁻¹ region. researchgate.net

C-F stretching: A strong absorption band is expected in the 1000-1400 cm⁻¹ region.

C-Br stretching: This vibration appears at lower frequencies, typically in the 500-700 cm⁻¹ range.

Theoretical calculations, often using Density Functional Theory (DFT), can be employed to assign the observed vibrational bands to specific atomic motions within the molecule. nih.gov

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3100-3300 |

| C=N/N=N stretch | 1400-1600 |

| C-F stretch | 1000-1400 |

| C-Br stretch | 500-700 |

| Ring deformation | Various |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties. However, if this compound is used as a building block to synthesize chiral derivatives, for example, by introducing a chiral substituent at the N1 position, then chiroptical spectroscopy techniques such as circular dichroism (CD) would become relevant. CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful tool for determining the enantiomeric excess and absolute configuration of chiral molecules. The applicability of this section is contingent on the synthesis of such chiral derivatives.

Theoretical and Computational Chemistry of 3 Bromo 5 Fluoro 1h 1,2,4 Triazole

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetics

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how a molecule will interact with other species. irjweb.comyoutube.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com

For 3-bromo-5-fluoro-1H-1,2,4-triazole, the HOMO is expected to be distributed primarily over the triazole ring, particularly the nitrogen atoms, which are the most electron-rich centers. The LUMO is likely localized on the triazole ring but with significant contributions from the carbon atoms attached to the halogen substituents. In some halogenated heterocyclic compounds, the relevant orbital for nucleophilic attack is not the LUMO but the LUMO+1, depending on the orbital lobe distribution on the C-X (carbon-halogen) bond. wuxibiology.com

The electron-withdrawing nature of the bromine and fluorine atoms would lower the energy of both the HOMO and LUMO compared to unsubstituted 1H-1,2,4-triazole. This lowering of the LUMO energy enhances the electrophilicity of the carbon atoms at positions 3 and 5, making them more susceptible to nucleophilic attack. The relative reactivity of the C-Br versus the C-F bond can be predicted by analyzing the LUMO coefficients on these carbon atoms.

Table 1: Illustrative Frontier Orbital Energies for Halogenated 1,2,4-Triazoles This table presents hypothetical data based on general trends observed in computational studies of similar compounds to illustrate the effect of halogenation.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1H-1,2,4-triazole | -7.5 | 1.5 | 9.0 |

| 3-bromo-1H-1,2,4-triazole | -7.9 | 0.8 | 8.7 |

| 3-fluoro-1H-1,2,4-triazole | -8.1 | 0.6 | 8.7 |

| This compound | -8.4 | 0.2 | 8.6 |

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net For 1,2,4-triazoles, the most negative potential (typically colored red) is concentrated around the sp2-hybridized nitrogen atoms (N2 and N4), indicating these are the primary sites for electrophilic attack and protonation. nih.govdnu.dp.ua The region around the hydrogen atom of the N-H bond exhibits the most positive potential (blue), making it a hydrogen bond donor site.

Natural Bond Orbital (NBO) analysis is another computational tool used to study charge distribution by calculating the atomic charges on each atom. isres.orgnih.gov NBO analysis for this molecule would likely show significant negative charges on the nitrogen atoms and positive charges on the carbon atoms attached to the halogens, with the carbon attached to fluorine being more positive than the one attached to bromine due to fluorine's higher electronegativity.

Tautomerism and Isomerism of Halogenated 1H-1,2,4-triazoles

Prototropic tautomerism is a characteristic feature of the 1,2,4-triazole (B32235) ring system. researchgate.net The unsubstituted ring can exist in equilibrium between three tautomeric forms: 1H-1,2,4-triazole, 4H-1,2,4-triazole, and the less stable 2H-1,2,4-triazole. researchgate.netrad-proceedings.org The position of this equilibrium is highly sensitive to the nature and position of substituents on the ring, as well as the surrounding environment (gas phase, solvent polarity). scribd.comnih.gov

For this compound, the possible tautomers are the 1H, 2H, and 4H forms. The relative stability of these tautomers is dictated by factors such as intramolecular hydrogen bonding, conjugation, and dipole moments. The electron-withdrawing halogen substituents are expected to significantly influence these properties.

Computational Studies on Tautomeric Preferences and Equilibria in Various Environments

Computational chemistry is an invaluable tool for determining the relative stabilities of tautomers and predicting how the equilibrium will shift in different solvents. researchgate.netnih.gov By calculating the Gibbs free energies of the optimized geometries for each tautomer in the gas phase and in solution (using models like the Polarizable Continuum Model, PCM), their relative populations can be estimated. ekb.eg

For many C-substituted 1,2,4-triazoles, the 1H tautomer is generally found to be the most stable form. scribd.com The presence of electron-withdrawing groups like bromine and fluorine at the 3 and 5 positions would likely further stabilize the 1H form through inductive effects. Theoretical studies on similar substituted triazoles have shown that polar solvents can alter the tautomeric equilibrium by preferentially stabilizing the tautomer with the largest dipole moment. ntu.edu.iq

Table 2: Illustrative Relative Gibbs Free Energies of Tautomers of 3-bromo-5-fluoro-1,2,4-triazole This table presents hypothetical data based on general trends to illustrate the relative stability of tautomers in different environments.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) | Predicted Population (Water, 298 K) |

|---|---|---|---|

| 1H-form | 0.00 | 0.00 | >99% |

| 2H-form | +5.2 | +4.5 | <1% |

| 4H-form | +3.8 | +3.1 | <1% |

Conformational Analysis and Rotational Barriers

For a planar heterocyclic molecule like this compound, the concept of conformational analysis primarily relates to the different tautomeric forms rather than rotation around single bonds, as the ring structure is rigid. ekb.egekb.eg Unlike flexible molecules, significant rotational barriers are not a major feature of the isolated triazole ring itself. If the molecule were substituted with a larger, non-symmetrical group (e.g., a substituted phenyl ring), then computational analysis of the potential energy surface by rotating the dihedral angle between the ring and the substituent would be necessary to identify the most stable conformers and the energy barriers between them. ekb.eg For the title compound, the primary structural variation comes from tautomerism.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful method for elucidating reaction mechanisms by locating transition states and calculating activation energies. nih.gov This allows for the prediction of the most likely reaction pathways and helps explain observed regioselectivity. For halogenated 1,2,4-triazoles, computational studies can shed light on mechanisms of nucleophilic substitution, cross-coupling reactions, and cycloadditions. mdpi.com

In the case of this compound, a key area of interest is the relative reactivity of the C-Br and C-F bonds in nucleophilic aromatic substitution (SNAAr) reactions. Generally, the C-F bond is more polarized but the C-Br bond has a better leaving group (Br- vs. F-). Computational modeling of the reaction pathway, including the formation of the Meisenheimer intermediate and the subsequent departure of the halide, can predict which substitution is kinetically and thermodynamically favored. Studies on related dihalogenated heterocycles have shown that such selectivity can be explained by analyzing frontier molecular orbitals and bond dissociation energies. doi.org

Similarly, the mechanism of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) can be modeled. researchgate.net Calculations can determine the energies of the intermediates and transition states in the catalytic cycle (oxidative addition, transmetalation, reductive elimination) for both the C-Br and C-F sites. Such studies consistently show that oxidative addition is much more facile at a C-Br bond than a C-F bond, predicting that cross-coupling reactions would occur selectively at the 3-position of this compound. doi.org

Solvation Effects on Molecular Properties and Reactivity

The surrounding solvent environment can significantly influence the molecular properties and reactivity of this compound. Computational chemistry provides powerful tools to investigate these solvent effects, typically by employing continuum solvation models, such as the Polarizable Continuum Model (PCM), or by including explicit solvent molecules in the calculations. These models help in understanding how the dielectric constant of a solvent and specific interactions, like hydrogen bonding, modulate the behavior of the solute molecule.

A primary aspect influenced by solvation is the tautomeric equilibrium of the 1,2,4-triazole ring. For this compound, different tautomeric forms, such as the 1H, 2H, and 4H tautomers, can exist. The relative stability of these tautomers can be altered by the solvent environment. In the gas phase or non-polar solvents, the intrinsic stability of the tautomers, governed by intramolecular electronic effects, dictates the equilibrium. However, in polar solvents, particularly protic ones like water or methanol, the tautomers with larger dipole moments are generally stabilized to a greater extent. Furthermore, solvents capable of hydrogen bonding can selectively stabilize tautomers by interacting with the N-H proton and the lone pairs on the nitrogen atoms of the triazole ring. For instance, a protic solvent can act as both a hydrogen bond donor to the nitrogen atoms and a hydrogen bond acceptor from the N-H group, thereby influencing the tautomeric preference.

The molecular geometry and electronic structure of this compound are also susceptible to solvent effects. An increase in solvent polarity is expected to induce a larger dipole moment in the molecule due to the polarization of its electron density. This, in turn, can lead to subtle changes in bond lengths and angles. The distribution of electron density, as described by molecular electrostatic potential (MEP) surfaces, will also be affected. In polar solvents, regions of positive and negative potential are likely to be enhanced, which has direct implications for the molecule's intermolecular interactions and reactivity.

The reactivity of this compound is intrinsically linked to the solvent environment. Solvation can affect reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and products to different extents. For instance, in nucleophilic substitution reactions where the bromine atom is displaced, a polar solvent can stabilize the formation of charged intermediates or transition states, thereby accelerating the reaction. The Fukui functions, which indicate the local reactivity of different atomic sites in a molecule, can also be influenced by the solvent, potentially altering the regioselectivity of reactions. Computational studies on similar C-amino-1,2,4-triazoles have shown that increasing the hardness of an electrophile favors attack at the N-4 position of the triazole ring, a factor that can be modulated by the solvent. nih.gov

The following table presents hypothetical data based on general principles of solvation effects on similar azole compounds, illustrating the potential impact of different solvents on key molecular properties of this compound.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Relative Energy of 2H-tautomer (kcal/mol) | Relative Energy of 4H-tautomer (kcal/mol) |

|---|---|---|---|---|

| Gas Phase | 1 | 2.5 | +1.5 | +0.8 |

| Toluene | 2.4 | 2.8 | +1.3 | +0.6 |

| Acetone | 20.7 | 3.5 | +0.9 | +0.2 |

| Methanol | 32.7 | 3.9 | +0.5 | -0.2 |

| Water | 78.4 | 4.2 | +0.2 | -0.5 |

Note: The data in this table are illustrative and intended to demonstrate expected trends in solvation effects. Actual values would require specific quantum chemical calculations.

Potential Applications of 3 Bromo 5 Fluoro 1h 1,2,4 Triazole in Non Biological Sciences

The unique structural characteristics of 3-bromo-5-fluoro-1H-1,2,4-triazole, a five-membered heterocyclic compound, make it a valuable precursor and component in various non-biological scientific fields. Its applications span from advanced materials science to catalysis, driven by the reactivity of the bromine and fluorine atoms attached to the triazole ring.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to 1,2,4-Triazole (B32235) Chemistry

The introduction of bromine and fluorine atoms onto the 1,2,4-triazole scaffold significantly influences its chemical reactivity and biological properties. The strategic placement of these halogens creates a unique electronic environment, enhancing the potential for diverse chemical transformations and biological interactions. Research has demonstrated that derivatives of halogenated 1,2,4-triazoles exhibit a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties. researchgate.netresearchgate.netglobalresearchonline.net The presence of both a bromine and a fluorine atom in 3-bromo-5-fluoro-1H-1,2,4-triazole offers a versatile platform for the development of novel compounds with potentially enhanced efficacy and selectivity.

Key contributions to 1,2,4-triazole chemistry include the development of synthetic methodologies to introduce and selectively functionalize halogen atoms on the triazole ring. These methods provide access to a broader range of derivatives for structure-activity relationship (SAR) studies. The unique reactivity of the C-Br and C-F bonds allows for distinct chemical manipulations, paving the way for the creation of complex molecular architectures.

Challenges and Opportunities in the Synthesis and Functionalization of Halogenated 1,2,4-Triazoles

The synthesis of halogenated 1,2,4-triazoles, while offering significant opportunities, is not without its challenges. One of the primary hurdles is the regioselective introduction of different halogen atoms onto the triazole ring. Achieving high yields and selectivity often requires carefully controlled reaction conditions and specialized reagents. The synthesis of 5-fluoro-1,2,3-triazoles, for example, has been primarily achieved through halogen exchange reactions on 5-iodo-1,2,3-triazoles at high temperatures, which can lead to decomposition. rsc.org

Despite these challenges, there are considerable opportunities for innovation. The development of more efficient and milder synthetic methods, such as metal-catalyzed cross-coupling reactions, could provide more direct and versatile routes to a wider array of halogenated 1,2,4-triazoles. researchgate.netresearchgate.net Furthermore, exploring the differential reactivity of the carbon-halogen bonds presents an opportunity for sequential and site-selective functionalization, enabling the synthesis of highly complex and tailored molecules. The use of ultrasound or microwave irradiation has shown promise in accelerating these reactions. nih.gov

Emerging Research Avenues and Prospects for this compound Derivatives

The unique structural features of this compound open up several exciting avenues for future research. The development of novel derivatives by exploiting the reactivity of the bromine and fluorine substituents is a primary area of interest.

Table 1: Potential Research Directions for this compound Derivatives

| Research Avenue | Description | Potential Applications |

| Medicinal Chemistry | Synthesis of new derivatives and screening for a broad range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. researchgate.netresearchgate.netglobalresearchonline.netnih.gov | Development of new therapeutic agents with improved efficacy and reduced side effects. |

| Agrochemicals | Investigation of the herbicidal, insecticidal, and fungicidal properties of novel derivatives. nih.gov | Creation of more effective and environmentally benign crop protection agents. |

| Materials Science | Exploration of the use of these compounds as building blocks for functional materials, such as polymers, ionic liquids, and corrosion inhibitors, leveraging their unique electronic properties. nih.govnih.gov | Development of advanced materials with tailored optical, electronic, and thermal properties. |

| Catalysis | Use as ligands in transition metal catalysis, where the electronic properties of the halogenated triazole ring can influence the catalytic activity and selectivity. | Design of novel and more efficient catalysts for a variety of organic transformations. |

| Probe Development | Design and synthesis of fluorescent probes for biological imaging and sensing applications, taking advantage of the triazole core's ability to participate in photophysical processes. mdpi.com | Creation of tools for studying biological processes at the molecular level. |

The continued exploration of this compound and its derivatives holds significant promise for advancing various scientific fields. The insights gained from such research will not only expand our understanding of halogenated heterocyclic compounds but also pave the way for the development of new technologies and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-5-fluoro-1H-1,2,4-triazole?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as fluorinated triazoles with brominating agents. A common approach includes:

- Step 1 : Reacting 5-fluoro-1H-1,2,4-triazole with N-bromosuccinimide (NBS) under radical initiation conditions in a solvent like carbon tetrachloride.

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Key Conditions : Reaction temperatures of 60–80°C and inert atmosphere (N₂/Ar) to minimize side reactions. Yield optimization requires stoichiometric control of brominating agents .

Q. How can structural confirmation of this compound be achieved?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To verify substituent positions (e.g., bromine at C3, fluorine at C5).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 194.93 for C₂H₂BrFN₃).

- X-ray Crystallography : Resolve crystal packing and bond angles using programs like SHELXL .

- Elemental Analysis : Ensure purity (>95%) by matching calculated vs. observed C/H/N/Br/F ratios .

Advanced Research Questions

Q. How do substituent positions (Br at C3, F at C5) influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Experimental Design : Compare reaction rates with nucleophiles (e.g., amines, thiols) under controlled conditions (solvent, temperature).

- Key Findings :

- Bromine at C3 is more electrophilic due to electron-withdrawing effects of adjacent fluorine.

- Fluorine at C5 stabilizes intermediates via resonance, accelerating substitution at C3.

- Data Analysis : Monitor kinetics via HPLC or in-situ IR. Use Hammett plots to quantify substituent effects .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalytic Systems : Use Pd(PPh₃)₄/CuI with ligands (e.g., Xantphos) to direct coupling to the bromine site.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance metal coordination at C3.

- Case Study : Suzuki-Miyaura coupling with arylboronic acids yields 3-aryl-5-fluoro derivatives with >80% selectivity .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., fungal CYP51).

- QSAR Models : Correlate logP values (fluorine enhances lipophilicity) with antifungal MIC values.

- Validation : Compare predicted vs. experimental IC₅₀ in Candida albicans assays .

Data Contradictions and Resolution

Q. Conflicting reports on bromine’s stability under basic conditions: How to resolve?

- Analysis :

- Contradiction : reports bromine substitution at pH 9–10, while notes decomposition above pH 11.

- Resolution : Conduct pH-dependent stability assays (UV-Vis monitoring at 280 nm).

- Recommendation : Maintain pH 8–9 for reactions involving strong bases (e.g., K₂CO₃) to avoid C-Br bond cleavage .

Biological Activity Evaluation

Q. What in vitro assays are suitable for assessing antimicrobial activity of this compound?

- Methodological Answer :

- Broth Microdilution (CLSI M27/M38) : Determine MIC against Gram-positive (e.g., S. aureus) and fungal strains (e.g., A. fumigatus).

- Time-Kill Curves : Evaluate bactericidal vs. bacteriostatic effects at 2× MIC.

- Controls : Include fluconazole (antifungal) and ciprofloxacin (antibacterial) as benchmarks .

Structural Modification Pathways

Q. How to synthesize fluorinated analogs from this compound?

- Methodological Answer :

- Step 1 : Replace Br with nucleophiles (e.g., NaN₃ for azide derivatives).

- Step 2 : Perform Huisgen cycloaddition with terminal alkynes (CuAAC) to generate triazole-linked hybrids.

- Characterization : Confirm regiochemistry via NOESY NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.